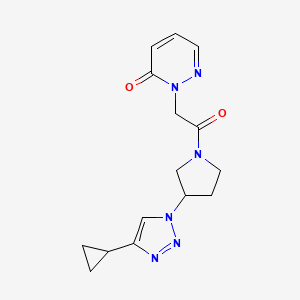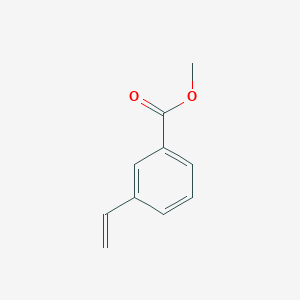
Methyl 3-vinylbenzoate
Vue d'ensemble
Description
Methyl 3-vinylbenzoate is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds that can provide insight into the chemical behavior and properties that methyl 3-vinylbenzoate might exhibit. For instance, copolymerization behavior of 3-vinylbenzothiophene is studied, which is structurally similar to methyl 3-vinylbenzoate except for the presence of a sulfur atom in the thiophene ring . Additionally, the synthesis and reactions of various methylbenzo[c]quinolizinium salts are explored, which are derivatives of methylbenzoate, suggesting potential reactivity patterns for methyl 3-vinylbenzoate .
Synthesis Analysis
The synthesis of related compounds such as 3-vinylbenzothiophene involves specific reactions that could be adapted for the synthesis of methyl 3-vinylbenzoate . Moreover, the anionic polymerization of N-(4-vinylbenzoyl)-N'-methylpiperazine to produce poly(4-vinylbenzoic acid) after deprotection indicates a method that could potentially be used for the synthesis of polymers derived from methyl 3-vinylbenzoate .
Molecular Structure Analysis
While the molecular structure of methyl 3-vinylbenzoate is not directly analyzed in the papers, the study of methyl 4-hydroxybenzoate provides valuable information on the crystal structure and intermolecular interactions of a related compound . This information can be extrapolated to predict the molecular structure and behavior of methyl 3-vinylbenzoate.
Chemical Reactions Analysis
The papers discuss various chemical reactions of compounds that are structurally related to methyl 3-vinylbenzoate. For example, the reactions of methylbenzo[c]quinolizinium salts with different reagents demonstrate the reactivity of the benzene ring and the influence of substituents on the reaction pathways . Similarly, the reactivity of 3-vinylbenzothiophene in copolymerization suggests that methyl 3-vinylbenzoate could also participate in copolymerization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-vinylbenzoate can be inferred from the studies on related compounds. The copolymerization behavior of 3-vinylbenzothiophene indicates that the vinyl group can actively participate in polymerization reactions, which would also be expected for methyl 3-vinylbenzoate . The analysis of methyl 4-hydroxybenzoate provides insights into the intermolecular forces and crystal packing, which are important for understanding the physical properties of methyl 3-vinylbenzoate . Additionally, the study of a highly delocalized triplet carbene derived from a pyrazole precursor suggests potential reactivity under UV irradiation, which could be relevant for understanding the photochemical properties of methyl 3-vinylbenzoate .
Applications De Recherche Scientifique
Vinylbenzothiophens in Diels-Alder Reactions
- Reactivity in Organic Synthesis : Methyl 3-vinylbenzoate derivatives, like 3-vinylbenzo[b]thiophen, have been studied for their reactivity in Diels-Alder reactions. These compounds can form normal Diels-Alder adducts, indicating potential applications in organic synthesis (Cherry, Craig, & Porter, 1979).
Chirality Induction in Polymers
- Chiral Polymer Synthesis : Research has explored the use of Methyl 3-vinylbenzoate derivatives in inducing chirality during polymer synthesis. For example, copolymerization of certain monomers with styrene has been shown to yield optically active polymers, demonstrating the compound's role in advanced polymer chemistry (Kakuchi et al., 1995).
Catalysis and Acylation Reactions
- Nucleophilic Catalysis : Methyl 3-vinylbenzoate derivatives have been utilized as catalysts in transesterification and acylation reactions. These reactions are crucial in various organic synthesis processes (Grasa, Kissling, & Nolan, 2002).
Synthesis of Derivatives
- Synthesis of Organic Compounds : Studies have shown that starting from Methyl 3-vinylbenzoate derivatives, various organic compounds can be synthesized through a series of reactions including hydrolysis, epoxidation, and nucleophilic substitution (Zhang et al., 2012).
Copolymerization Studies
- Copolymerization Behavior : Research into the copolymerization behavior of Methyl 3-vinylbenzoate derivatives like 3-vinylbenzothiophene with other monomers like methyl methacrylate has provided insights into their reactivity and potential applications in creating novel polymeric materials (Trumbo, 1988).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-ethenylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-8-5-4-6-9(7-8)10(11)12-2/h3-7H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKUHNGECMPIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-vinylbenzoate | |
CAS RN |
38383-50-5 | |
| Record name | methyl 3-ethenylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

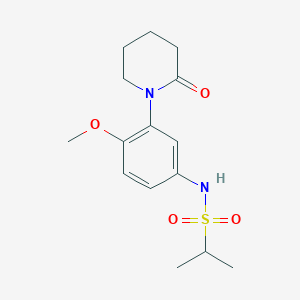
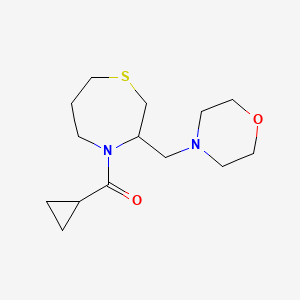
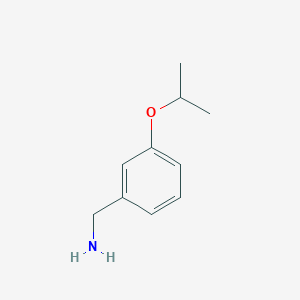

![4-bromo-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B3012731.png)
![N-(2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B3012735.png)
![3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3012736.png)
![N-(2-furylmethyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B3012737.png)


![N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3012744.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B3012747.png)
